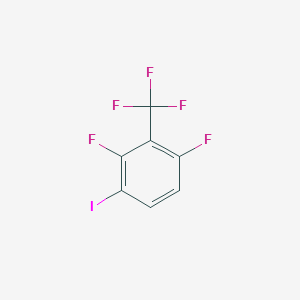

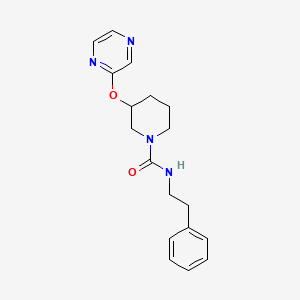

![molecular formula C13H11Cl2NO B2513967 2-[(3,4-Dichloroanilino)methyl]benzenol CAS No. 329779-40-0](/img/structure/B2513967.png)

2-[(3,4-Dichloroanilino)methyl]benzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichloroanilino)methyl]benzenol, commonly referred to as DCAMB, is an organic compound belonging to the class of compounds known as phenols. Phenols are aromatic compounds with a hydroxyl group attached to an aromatic ring. DCAMB is a chlorinated phenol, meaning that one or more of the hydrogen atoms in the aromatic ring have been replaced with chlorine atoms. DCAMB is a colorless to white crystalline solid with a melting point of 125-126°C and a boiling point of 183-184°C. It is soluble in water, alcohols, and chloroform.

Scientific Research Applications

Hemoglobin Oxygen Affinity Modulation

Compounds structurally related to 2-[(3,4-Dichloroanilino)methyl]benzenol have been studied for their ability to alter the oxygen affinity of human hemoglobin A. These compounds can significantly decrease oxygen affinity, potentially useful in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. A study by Randad et al. (1991) specifically highlights compounds like 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid for their strong allosteric effects on hemoglobin (Randad, Mahran, Mehanna, & Abraham, 1991).

Plant Growth Regulation

Research has shown that chloro- and methyl-substituted phenoxyacetic and benzoic acids, which are related to this compound, affect plant growth. Chlorine substitutions, in particular, have been found to have a significant impact on growth-promoting activity. Pybus et al. (1959) examined these compounds using various plant growth tests, suggesting potential agricultural applications (Pybus, Smith, Wain, & Wightman, 1959).

Ring Opening Reactions in Organic Synthesis

In organic synthesis, compounds like 2-[(4-chloroanilino)methyl]phenol are used in ring-opening reactions. For example, Reddy et al. (2008) demonstrated the cyclization and subsequent reaction of such compounds with heterocyclic amines, leading to the formation of benzoxazaphosphinine derivatives, which are significant in the field of synthetic organic chemistry (Reddy et al., 2008).

Electronic and Solvation Properties

Research on derivatives of this compound, such as 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol, has provided insights into structural, electronic, and solvation properties. Studies like that of Julie et al. (2021) have explored electronic properties and excited state behaviors in different solvent atmospheres, contributing to a better understanding of these compounds in various chemical environments (Julie, Prabhu, Elamuruguporchelvi, Basha Asif, Muthu, & Irfan, 2021).

properties

IUPAC Name |

2-[(3,4-dichloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJVVKPWWOPZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2513885.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)

![ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2513900.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)

![5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine](/img/structure/B2513907.png)